molecular formula C13H18 B3315497 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene CAS No. 951893-27-9

2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene

Cat. No.: B3315497
CAS No.: 951893-27-9
M. Wt: 174.28 g/mol
InChI Key: JJKQYPLVLHCXNJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene is an organic compound characterized by its unique structural features This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene typically involves the alkylation of 2,4,5-trimethylbenzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,4,5-trimethylbenzene reacts with 2-methylpropene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reducing the double bond.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products Formed:

    Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

    Reduction: The primary product is the corresponding alkane.

    Substitution: Various substituted aromatic compounds can be synthesized, depending on the substituent introduced.

Scientific Research Applications

2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 2-Methyl-3-(2,4,5-trimethylphenyl)propanal
  • 2-Methyl-3-(2,4,5-trimethylphenyl)propanoic acid
  • 2-Methyl-3-(2,4,5-trimethylphenyl)propanol

Comparison: Compared to its analogs, 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene is unique due to its unsaturated nature, which imparts distinct reactivity and potential applications. The presence of the double bond allows for additional chemical transformations that are not possible with fully saturated compounds.

Properties

IUPAC Name

1,2,4-trimethyl-5-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-9(2)6-13-8-11(4)10(3)7-12(13)5/h7-8H,1,6H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKQYPLVLHCXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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